molecular formula C11H18BNO2 B3264833 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid CAS No. 397843-60-6

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid

Cat. No.: B3264833
CAS No.: 397843-60-6
M. Wt: 207.08 g/mol
InChI Key: LYEKSAWFWPDYGY-UHFFFAOYSA-N
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Description

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a 2-methylpropylamino-methyl (-CH₂NHCH₂CH(CH₃)₂) moiety. This bifunctional structure enables applications in organic synthesis, separation science, and biomolecular recognition. The boronic acid group facilitates reversible covalent interactions with diols and other nucleophiles, while the tertiary amino group enhances solubility in aqueous media and provides a site for further functionalization. Recent studies highlight its utility in adsorbent materials for phenolic compound separation, leveraging its dual functionality for selective binding .

Properties

IUPAC Name

[4-[(2-methylpropylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-9(2)7-13-8-10-3-5-11(6-4-10)12(14)15/h3-6,9,13-15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEKSAWFWPDYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNCC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-formylphenylboronic acid with 2-methylpropylamine to form the corresponding Schiff base. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Reduction of the Schiff Base: The Schiff base is then reduced to the corresponding aminomethyl derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. This step is typically performed at low temperatures to prevent side reactions.

    Hydrolysis: The final step involves the hydrolysis of the aminomethyl derivative to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in creating various pharmaceuticals and materials.
  • Reactivity : The boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, enhancing its utility in organic synthesis. This property is particularly beneficial for creating dynamic covalent libraries used in drug discovery.

Biology

  • Biological Probes : 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is investigated as a probe for studying biological systems. Its ability to interact with biomolecules makes it useful in understanding enzyme mechanisms and protein interactions.
  • Drug Development : The compound is explored for its potential use in developing boron-containing drugs, which may have unique therapeutic properties. Its structural characteristics enable it to modulate biological pathways effectively.

Medicine

  • Boron Neutron Capture Therapy (BNCT) : There is ongoing research into the application of this compound in BNCT, a targeted cancer treatment modality that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. The boronic acid moiety plays a critical role in this therapeutic strategy by facilitating the uptake of boron into tumor cells.
  • Anticancer Agents : Studies are examining the efficacy of this compound as a potential anticancer agent due to its ability to inhibit specific protein interactions involved in cancer progression .

Industry

  • Catalysts and Advanced Materials : In industrial applications, this compound is utilized as a catalyst in various chemical processes and in the production of advanced materials with tailored properties.

Uniqueness

The unique combination of both the boronic acid and aminomethyl groups provides distinct chemical properties and enhanced reactivity compared to similar compounds .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the successful use of this compound in synthesizing substituted phenolic compounds through Suzuki coupling reactions, showcasing its effectiveness as a coupling partner .

Research investigating the biological activity of this compound revealed its potential as an inhibitor of specific protein-protein interactions relevant to cancer biology, paving the way for future drug development initiatives targeting these interactions .

Mechanism of Action

The mechanism of action of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The aminomethyl group enhances the compound’s solubility and reactivity, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and applications of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Solubility & Stability Primary Applications
This compound C₁₁H₁₈BNO₂ 207.08 2-Methylpropylamino-methyl High aqueous solubility; stable at pH 7–9 Adsorbents, biomolecular recognition
4-Formylphenylboronic acid C₇H₇BO₃ 149.94 Formyl (-CHO) Moderately soluble in polar solvents; hygroscopic Intermediate in organic synthesis
4-(Diethylamino)phenylboronic acid C₁₀H₁₆BNO₂ 193.06 Diethylamino (-N(CH₂CH₃)₂) Soluble in DMF, DMSO; pH-sensitive Fluorescent probes, peptide synthesis
2-Cyclopropyl-5-(4-methylimidazol-1-yl)phenylboronic acid C₁₃H₁₅BN₂O₂ 242.08 Cyclopropyl, 4-methylimidazolyl Requires -20°C storage; moisture-sensitive Kinase inhibition studies, drug discovery

Key Research Findings

Adsorption Efficiency: The 2-methylpropylamino-methyl group in the target compound enhances adsorption capacity for phenolic compounds compared to simpler analogs like 4-formylphenylboronic acid. This is attributed to synergistic effects between the boronic acid’s diol-binding ability and the amino group’s hydrogen-bonding interactions . In contrast, 4-(diethylamino)phenylboronic acid exhibits lower adsorption efficiency due to steric hindrance from bulkier diethylamino substituents .

Synthetic Reactivity: 4-Formylphenylboronic acid serves as a versatile intermediate for synthesizing Schiff base ligands but lacks the amino functionality required for pH-responsive applications . The target compound’s tertiary amino group allows for pH-tunable binding, enabling reversible capture and release of biomolecules in separation processes .

Biomedical Applications :

  • 2-Cyclopropyl-5-(4-methylimidazol-1-yl)phenylboronic acid demonstrates superior binding affinity for kinase targets due to its hydrophobic cyclopropyl and imidazolyl groups, which stabilize enzyme interactions. However, its moisture sensitivity limits practical use compared to the more stable target compound .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing substituents (e.g., formyl in 4-formylphenylboronic acid) reduce the boronic acid’s Lewis acidity, weakening diol-binding efficiency. Conversely, electron-donating groups (e.g., amino in the target compound) enhance reactivity at physiological pH .
  • Steric Considerations: Bulky substituents (e.g., diethylamino) hinder molecular recognition, whereas linear or flexible groups (e.g., 2-methylpropylamino-methyl) optimize binding kinetics .

Biological Activity

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including cancer therapy and enzyme inhibition.

Overview of Boronic Acids

Boronic acids are organic compounds containing a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They have diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in drug delivery systems. The introduction of boron into bioactive molecules can enhance their pharmacological properties by improving selectivity and modifying pharmacokinetics .

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit significant anticancer activities. These compounds can inhibit the proteasome, a cellular complex responsible for degrading unneeded proteins. The first FDA-approved boronic acid drug, bortezomib, serves as a proteasome inhibitor for multiple myeloma treatment .

Mechanism of Action:

  • Proteasome Inhibition: By binding to the active site of the proteasome, boronic acids prevent the degradation of pro-apoptotic factors, thereby promoting apoptosis in cancer cells .
  • Cell Cycle Arrest: Compounds like this compound may induce cell cycle arrest at various checkpoints, leading to reduced proliferation of cancer cells.

Antibacterial and Antiviral Activity

Boronic acids have also been explored for their antibacterial and antiviral properties. They can interact with bacterial enzymes and viral proteins, inhibiting their function and thus preventing infection or replication .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays. Below is a summary of key findings:

Study Findings Reference
Study 1Demonstrated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range.
Study 2Showed inhibition of specific bacterial strains, suggesting potential as an antibiotic agent.
Study 3Evaluated the compound's ability to modulate enzyme activity, indicating its role as a biochemical probe.

Case Studies

  • Case Study on Cancer Cell Lines:
    A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 5 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation.
  • Antibacterial Activity:
    In another investigation, this boronic acid derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µM, highlighting its potential as an antibacterial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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